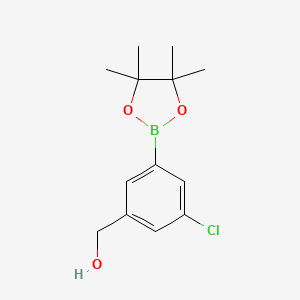

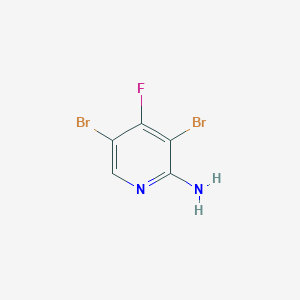

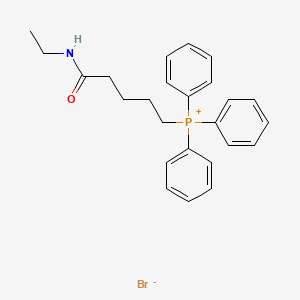

![molecular formula C16H11N3O4 B1433694 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid CAS No. 330663-19-9](/img/structure/B1433694.png)

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Descripción general

Descripción

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.

Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry

- Application Summary : A series of novel 8-(aryldiazenyl)quinolones have been synthesized effectively with excellent yields by using 8-amimoquinoline and a variety of aryldiazonium salts containing electron donating and withdrawing moieties in aqueous media .

- Methods of Application : The structure of the synthesized azo dyes have been characterized by NMR, FTIR, mass spectroscopy and UV–Vis techniques .

- Results or Outcomes : The study resulted in the successful synthesis and characterization of azobenzene derived from 8-aminoquinoline .

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application : This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results or Outcomes : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the design, synthesis, molecular docking analysis, and biological evaluations of 4-[(Quinolin-4-yl)amino]benzoic acid derivatives as novel anti-influenza virus agents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the search results .

Synthesis and Characterization of Azobenzene Derived from 8-Aminoquinoline

Medicinal Significance of Quinoline

Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzoic acid Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . This review article highlights the traditional and green synthetic approaches of quinoline and its analogs .

- Methods of Application : The article discusses the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Results or Outcomes : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

- Scientific Field : Organic Chemistry

- Application Summary : This review focuses on recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

- Methods of Application : The review highlights various synthesis protocols for the construction of quinoline scaffold .

- Results or Outcomes : The review presents various selected quinolines and derivatives with potential biological and pharmaceutical activities .

- Scientific Field : Organic Chemistry

- Application Summary : This review discusses the wide biological applications of 2- and 4-quinolones .

- Methods of Application : The review discusses the synthesis and reactions of 4-Hydroxy-2-quinolones .

- Results or Outcomes : The review presents a selected overview of a broad spectrum of hydroxyquinolones that have been either extracted or synthesized .

Current Progress Toward Synthetic Routes and Medicinal Significance of Quinoline

Recent Advances in the Synthesis of Biologically and Pharmaceutically Active Quinoline

4-Hydroxy-2-quinolones: Syntheses, Reactions and Fused

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

- Methods of Application : The in vitro antimicrobial activity of all synthesized compounds were screened in terms of MIC values against the selected strains of Gram-negative and Gram-positive bacteria and two fungal strains using the broth micro-dilution method .

- Results or Outcomes : Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .

- Scientific Field : Medicinal Chemistry

- Application Summary : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Methods of Application : The article discusses the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

- Results or Outcomes : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis of a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .

- Methods of Application : The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus …) bacteria .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the search results .

Synthesis and Potential Antimicrobial Activity of Novel α-Aminophosphonates Derivatives Bearing Substituted Quinoline or Quinolone and Thiazole Moieties

Current Progress Toward Synthetic Routes and Medicinal Significance of Quinoline

Synthesis and Therapeutic Potential of Quinoline Derivatives

Propiedades

IUPAC Name |

4-[(8-nitroquinolin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBWPLCOSSTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

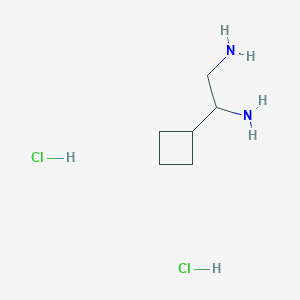

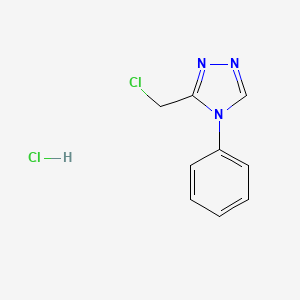

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)

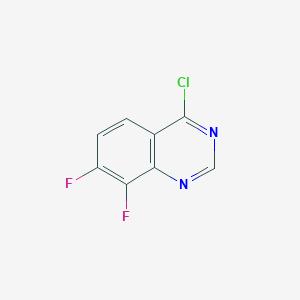

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)